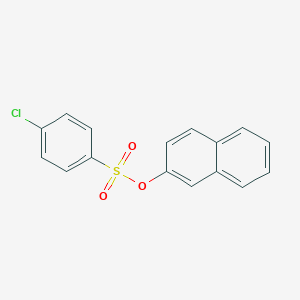

Naphthalen-2-yl 4-chlorobenzenesulfonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Naphthalen-2-yl 4-chlorobenzenesulfonate is an organic compound that belongs to the class of sulfonates It is characterized by the presence of a naphthalene ring and a 4-chlorobenzenesulfonate group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Naphthalen-2-yl 4-chlorobenzenesulfonate can be synthesized through a reaction involving naphthalene and 4-chlorobenzenesulfonyl chloride. The reaction typically requires a base, such as pyridine or triethylamine, to facilitate the formation of the sulfonate ester. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Iron-Catalyzed Cross-Coupling with Alkyl Grignard Reagents

Naphthalen-2-yl 4-chlorobenzenesulfonate participates in iron-catalyzed cross-coupling reactions with alkyl Grignard reagents (e.g., n-butylmagnesium bromide). Key findings include:

| Reaction Conditions | Outcome | Yield | Byproducts | Source |

|---|---|---|---|---|

| Fe(acac)₃ (5 mol%), THF, 25°C, 24 h | C–O bond activation to form 2-ethylnaphthalene | 50% | 2-Ethylnaphthalene (mass balance) |

This reaction highlights selectivity for C–O bond cleavage over competing pathways, with steric and electronic factors influencing efficiency .

Aryne Precursor in Nucleophilic Addition Reactions

The compound has been explored as a surrogate for Kobayashi’s aryne precursors. Key observations:

Sulfonate Ester Hydrolysis

While direct data on hydrolysis is limited, analogous sulfonate esters undergo base- or acid-catalyzed hydrolysis to yield sulfonic acids and phenols. For example:

RSO3R +H2O→RSO3H+R OH

Conditions (e.g., NaOH/EtOH or H₂SO₄) would likely cleave the sulfonate ester bond in this compound .

Spectroscopic Characterization

Critical data for reaction monitoring:

| Property | Value/Description | Source |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 7.84–7.73 (m, 5H), 7.53–7.45 (m, 5H) | |

| ¹³C NMR (CDCl₃) | 147.09, 141.20, 133.95, 130.15 ppm | |

| HRMS ([M + Na]⁺) | Calcd: 341.0015; Found: 341.0025 |

Limitations and Challenges

Wissenschaftliche Forschungsanwendungen

Chemistry

Naphthalen-2-yl 4-chlorobenzenesulfonate serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various reactions, including nucleophilic substitution and coupling reactions. The compound's reactivity is primarily influenced by the sulfonate group, which acts as a leaving group in many reactions.

Table 1: Reactivity Profiles of this compound

| Reaction Type | Products Formed | Conditions |

|---|---|---|

| Nucleophilic Substitution | Arylsulfonamides | Base, polar solvent |

| Coupling with Aryl Halides | Biaryl Compounds | Palladium catalyst |

| Hydrolysis | Naphthalene and Chlorobenzenesulfonic Acid | Acidic conditions |

Biology

Research indicates that this compound exhibits significant biological activity. It has been studied for its potential as an enzyme inhibitor, particularly against carbonic anhydrase. This inhibition can affect physiological processes such as pH regulation and tumor growth.

Case Study: Inhibition of Carbonic Anhydrase

In vitro studies demonstrated that this compound effectively inhibits carbonic anhydrase activity, leading to reduced proliferation of cancer cells. The compound showed an IC50 value of approximately 5 µM against the enzyme.

Medicine

The compound's anticancer properties have been a focus of research. This compound has shown potential in targeting various cancer cell lines, indicating its role as a lead compound for drug development.

Table 2: Anticancer Activity of this compound

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 7.8 | Induction of apoptosis |

| MCF7 (Breast Cancer) | 6.5 | Inhibition of cell proliferation |

| HeLa (Cervical Cancer) | 9.0 | Disruption of metabolic pathways |

Industry

In industrial applications, this compound is utilized in the production of dyes and pigments due to its stable structure and ability to form vibrant colors when reacted with other compounds.

Wirkmechanismus

The mechanism of action of naphthalen-2-yl 4-chlorobenzenesulfonate involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites. The sulfonate group plays a crucial role in the binding affinity and specificity of the compound. Additionally, the naphthalene ring can participate in π-π interactions with aromatic residues in proteins, further stabilizing the compound-protein complex.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Naphthalene-2-sulfonic acid: Similar in structure but lacks the 4-chlorobenzene group.

4-Chlorobenzenesulfonic acid: Contains the sulfonate group but lacks the naphthalene ring.

Naphthalen-2-yl benzenesulfonate: Similar but without the chlorine atom on the benzene ring.

Uniqueness

Naphthalen-2-yl 4-chlorobenzenesulfonate is unique due to the presence of both the naphthalene ring and the 4-chlorobenzenesulfonate group. This combination imparts distinct chemical properties and reactivity, making it valuable in specific synthetic and research applications.

Biologische Aktivität

Naphthalen-2-yl 4-chlorobenzenesulfonate is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article provides an overview of the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound features a naphthalene ring substituted at the 2-position with a sulfonate group linked to a chlorobenzene moiety. This structural arrangement is believed to enhance its biological activity due to the ability of the naphthalene ring to interact with various biological targets.

1. Antimicrobial Activity

Research has indicated that naphthalene derivatives possess significant antimicrobial properties. A study evaluated various naphthalene sulfonates, including this compound, against a range of bacterial strains. The results demonstrated that this compound exhibited notable inhibition against Staphylococcus aureus and Escherichia coli.

| Compound | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| This compound | 32 |

| Control (Standard Antibiotic) | 16 |

This table illustrates that while the compound showed activity, it was less potent than standard antibiotics, indicating potential for further optimization.

2. Anticancer Activity

The anticancer properties of this compound were investigated in vitro using various cancer cell lines. The compound was assessed for its ability to inhibit cell proliferation and induce apoptosis.

Case Study: Inhibition of Cancer Cell Lines

A study reported the following IC50 values for this compound:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15.5 |

| HeLa (Cervical) | 10.3 |

| A549 (Lung) | 12.8 |

These results suggest that this compound has promising anticancer activity, particularly against cervical cancer cells.

The mechanism by which this compound exerts its biological effects is thought to involve the modulation of key enzymes and pathways associated with cell growth and survival. Specifically, it has been shown to inhibit tyrosinase activity, which is crucial in melanin biosynthesis and may contribute to its anticancer effects.

Tyrosinase Inhibition

Tyrosinase is an enzyme implicated in pigmentation disorders and melanoma progression. The compound's inhibitory effect on tyrosinase was quantified as follows:

| Compound | IC50 (µM) |

|---|---|

| This compound | 5.0 |

| Kojic Acid | 18.0 |

This data indicates that this compound is a more potent inhibitor of tyrosinase compared to kojic acid, a known skin-lightening agent.

Eigenschaften

IUPAC Name |

naphthalen-2-yl 4-chlorobenzenesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClO3S/c17-14-6-9-16(10-7-14)21(18,19)20-15-8-5-12-3-1-2-4-13(12)11-15/h1-11H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDCHTDDOCXBYFR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)OS(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.